molecular formula C10H18N4O2 B1481168 6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine CAS No. 2098006-77-8

6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine

Cat. No. B1481168
CAS RN: 2098006-77-8
M. Wt: 226.28 g/mol
InChI Key: XHJRXEIFUQNKSR-UHFFFAOYSA-N
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Description

6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine, also known as 6-AEMMP, is a synthetic compound that has been studied for its potential applications in scientific research. 6-AEMMP is a pyrimidine derivative, which is a type of nitrogen-containing organic compound with a five-membered ring structure. It is a colorless, water-soluble compound that has been found to have multiple biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Aromatic Amines (HAAs) Analysis and Implications

  • Analysis and Metabolites in Biological Matrices : A comprehensive review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in foodstuff and biological matrices highlights the importance of detecting these compounds due to their carcinogenic effects. Liquid chromatography coupled to mass spectrometry is identified as a preferred method for sensitive and selective analysis (Teunissen et al., 2010).

  • Food Safety and HAAs : Research on HAAs formed during food processing emphasizes the need for mitigation strategies to reduce these compounds in meat products. The paper discusses factors influencing HAA formation and presents methods to attenuate their levels through natural and synthetic additives, highlighting the significance of controlling HAAs in food safety (Chen et al., 2020).

  • Advanced Oxidation Processes for Degradation : A review focusing on the degradation of nitrogen-containing compounds, including aromatic and aliphatic amines, through advanced oxidation processes (AOPs) reveals the effectiveness of these methods in breaking down recalcitrant compounds in water. The study underscores the importance of optimizing AOPs for environmental applications (Bhat & Gogate, 2021).

  • Biogenic Amines in Fish : An investigation into biogenic amines in fish and their role in intoxication, spoilage, and nitrosamine formation reviews the significant health and safety considerations associated with these compounds. The study provides insights into the mechanisms of amine formation and their implications for food safety (Bulushi et al., 2009).

properties

IUPAC Name

6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-8-13-9(12-4-6-15-2)7-10(14-8)16-5-3-11/h7H,3-6,11H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJRXEIFUQNKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCN)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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